Mgb-bp-3

Antibacterial Activity Gram-Positive Pathogens In Vitro Potency

Procure the clinically advanced Strathclyde Minor Groove Binder (S-MGB), MGB-BP-3, for serious Gram-positive infections where standard therapies fail. This synthetic antibiotic, inspired by Distamycin A, is differentiated by its multi-target minor groove binding, inhibiting bacterial topoisomerases and multiple essential gene transcription simultaneously. This unique mechanism underpins a low resistance propensity compared to single-target alternatives. It demonstrates superior in vitro potency against C. difficile versus vancomycin and retains activity against MRSA and VRE. An essential reference molecule for SAR studies, its defined potency metrics and in vivo efficacy make it a critical tool for infectious disease research. Order with ≥98% purity for reliable, reproducible data.

Molecular Formula C36H37N7O4
Molecular Weight 631.7 g/mol
CAS No. 1000277-08-6
Cat. No. B1676570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMgb-bp-3
CAS1000277-08-6
SynonymsMGB-BP-3;  MGBBP3;  MGB BP 3
Molecular FormulaC36H37N7O4
Molecular Weight631.7 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)C=CC5=CC6=CC=CC=C6N=C5
InChIInChI=1S/C36H37N7O4/c1-41-24-30(20-32(41)35(45)37-13-14-43-15-17-47-18-16-43)40-36(46)33-21-29(23-42(33)2)39-34(44)27-11-9-25(10-12-27)7-8-26-19-28-5-3-4-6-31(28)38-22-26/h3-12,19-24H,13-18H2,1-2H3,(H,37,45)(H,39,44)(H,40,46)/b8-7+
InChIKeyOEKXCVYZBVOWBR-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mgb-bp-3 (CAS 1000277-08-6) Overview: A First-in-Class Strathclyde Minor Groove Binder Antibiotic


MGB-BP-3 (CAS 1000277-08-6) is a synthetic antibiotic belonging to the Strathclyde Minor Groove Binder (S-MGB) family, inspired by the natural product Distamycin A [1]. It exerts its bactericidal effect by selectively binding to the minor groove of microbial DNA, thereby inhibiting bacterial DNA replication and transcription of multiple essential genes [2]. This compound is currently in late-stage clinical development for the treatment of Clostridioides difficile infection (CDI) and is active against a broad range of multi-resistant Gram-positive pathogens [3]. Its unique mechanism and advanced clinical status differentiate it from traditional antibiotics.

Why Mgb-bp-3 Cannot Be Interchanged with Generic Minor Groove Binders or Other Antibiotics


MGB-BP-3 cannot be substituted with other minor groove binders like Distamycin A or standard-of-care antibiotics like vancomycin due to critical differences in potency, spectrum, and resistance profile. Unlike its natural product inspiration Distamycin A, MGB-BP-3 is a synthetic S-MGB optimized for high bactericidal activity without associated mammalian toxicity [1]. Crucially, it demonstrates a multi-target mechanism inhibiting bacterial topoisomerases and arresting transcription of multiple essential genes, a profile distinct from the single-target action of many alternatives, which underpins its low propensity for resistance development [2]. The following quantitative evidence demonstrates precisely where MGB-BP-3 differentiates itself.

Quantitative Evidence Guide for Mgb-bp-3: Differentiated Performance Against Key Comparators


Superior In Vitro Potency Against Gram-Positive Panel Compared to Vancomycin

MGB-BP-3 demonstrates a significantly broader and more potent activity profile against a panel of 56 Gram-positive bacterial isolates compared to the standard-of-care antibiotic vancomycin. At a concentration of 0.5 mg/L, MGB-BP-3 inhibited 86.5% of the isolates, whereas vancomycin inhibited only 43.4% of the same panel at the same concentration . This indicates a superior in vitro potency and broader coverage for MGB-BP-3 against clinically relevant Gram-positive pathogens.

Antibacterial Activity Gram-Positive Pathogens In Vitro Potency

Higher Intrinsic Potency Against S. aureus Compared to Vancomycin

MGB-BP-3 exhibits higher intrinsic potency against the key pathogen Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC80) for MGB-BP-3 against S. aureus ATCC 43300 was 0.1 μM, which is twofold lower (i.e., more potent) than the MIC80 of 0.2 μM observed for vancomycin against the same strain [1]. This indicates that a lower concentration of MGB-BP-3 is required to inhibit bacterial growth.

MIC S. aureus Antibacterial Susceptibility

Mechanistic Differentiation: Inhibition of Type II Topoisomerases Without Cleavage Complex Stabilization

MGB-BP-3 inhibits bacterial DNA gyrase and topoisomerase IV but, unlike fluoroquinolones (e.g., ciprofloxacin), does not stabilize the enzyme-DNA cleavage complex [1]. This was confirmed by the lack of induction of DNA double-strand breaks (DSBs) and the SOS response in E. coli reporter strains following treatment with MGB-BP-3, a hallmark of fluoroquinolone action [1]. This indicates a unique mode of topoisomerase interference that is distinct from the mechanism of established drugs.

Mechanism of Action Topoisomerase Drug Resistance

Retained Activity Against Vancomycin-Resistant Enterococci (VRE)

Unlike vancomycin, MGB-BP-3 maintains potent activity against vancomycin-resistant enterococci (VRE) [1]. This is a clinically significant distinction, as co-infection with VRE occurs in up to 50% of CDI patients and is a major contributor to poor prognosis [1]. MGB-BP-3's efficacy against VRE addresses a critical gap in current CDI treatment options.

Antibiotic Resistance VRE Spectrum of Activity

Superior In Vivo Efficacy and Recurrence Prevention in CDI Hamster Model vs. Vancomycin

In a hamster model of CDI, treatment with MGB-BP-3 microparticles resulted in a significantly lower C. difficile bacterial burden in the colon and caecum compared to treatment with vancomycin [1]. Importantly, MIC values of MGB-BP-3 against C. difficile remained unchanged before and after infection, indicating no resistance development during therapy [1]. This in vivo data supports the translational potential of MGB-BP-3 for superior bacterial clearance and reduced recurrence.

In Vivo Efficacy CDI Recurrence Animal Model

Optimal Application Scenarios for Mgb-bp-3 Based on Quantitative Evidence


Lead Candidate for First-Line or Recurrent Clostridioides difficile Infection (CDI) Therapy

MGB-BP-3 is a prime candidate for development as a first-line or recurrence-preventing therapy for CDI. Its quantitative superiority over vancomycin in in vitro potency [REFS-1, REFS-2] and in vivo bacterial clearance [4], combined with its retained activity against VRE [3], positions it to outperform current standards of care. The unique mechanism that minimizes resistance development further strengthens its candidacy for chronic or recurrent infections [2].

Targeted Treatment for Multi-Resistant Gram-Positive Infections, Including MRSA and VRE

The potent and broad in vitro activity of MGB-BP-3 against a panel of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and VRE [REFS-1, REFS-4], makes it an ideal candidate for targeting serious hospital-acquired infections where resistance to existing drugs is a concern. Its novel mechanism suggests a low likelihood of cross-resistance, offering a new therapeutic option where others fail [2].

Research Tool for Studying DNA Minor Groove Binders and Multi-Target Antibiotics

MGB-BP-3 serves as a valuable research tool for investigating the pharmacology of DNA minor groove binders and the consequences of multi-target antibacterial mechanisms. Its well-characterized dual action of inhibiting topoisomerase function without cleavage complex stabilization [2] provides a unique probe for studying bacterial DNA metabolism and the cellular response to non-canonical topoisomerase interference.

Industrial Reference Standard for S-MGB Compound Development and SAR Studies

As the most clinically advanced Strathclyde Minor Groove Binder, MGB-BP-3 represents a critical benchmark compound for industrial research programs aimed at developing new S-MGBs. Its defined potency metrics against key pathogens [REFS-1, REFS-2] and its proven in vivo efficacy [4] provide essential reference points for structure-activity relationship (SAR) studies and for evaluating the performance of next-generation analogs aimed at improved pharmacokinetics or expanded spectrum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mgb-bp-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.